molecular formula C17H26N2O4 HCl B601566 N-(3-Acetyl-4-(3-(ethylamino)-2-hydroxypropoxy)phenyl)butanamide CAS No. 441019-91-6

N-(3-Acetyl-4-(3-(ethylamino)-2-hydroxypropoxy)phenyl)butanamide

Cat. No. B601566
M. Wt: 322.40
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Acetyl-4-(3-(ethylamino)-2-hydroxypropoxy)phenyl)butanamide, also known as N-acetyl-3-ethoxy-4-(3-(ethylamino)-2-hydroxypropoxy)phenyl)butanamide, is a synthetic compound used in research studies to investigate the biochemical and physiological effects of the compound on various cell types. N-acetyl-3-ethoxy-4-(3-(ethylamino)-2-hydroxypropoxy)phenyl)butanamide is a member of the phenylbutanamides, a family of compounds that have been investigated for their potential medical applications.

Scientific Research Applications

Application 7: Chiral Synthesis Research

  • Results : Achievement of a high enantiomeric excess as confirmed by chiral HPLC analysis .

Application 8: Pharmacokinetics

  • Results : Insights into the differential pharmacokinetics and pharmacodynamics of the enantiomers .

Application 9: Cardioselective Beta-Blocker Development

  • Results : Identification of the S-enantiomer as significantly more effective in beta-blocking activity .

Application 10: Enantioselective Synthesis

  • Results : The synthesis strategy could lead to a high enantiomeric excess, confirmed by chiral HPLC analysis .

Application 11: Pharmacokinetics of Beta-Blockers

  • Results : Insights into the compound’s pharmacokinetics could be gained, which may differ between its enantiomers .

Application 12: Cardioselective Beta-Blocker Development

  • Results : The S-enantiomer might be identified as more effective for beta-blocking activity, which is crucial for treating cardiovascular diseases .

properties

IUPAC Name

N-[3-acetyl-4-[3-(ethylamino)-2-hydroxypropoxy]phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-4-6-17(22)19-13-7-8-16(15(9-13)12(3)20)23-11-14(21)10-18-5-2/h7-9,14,18,21H,4-6,10-11H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGQPZMMLAGZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNCC)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Acetyl-4-(3-(ethylamino)-2-hydroxypropoxy)phenyl)butanamide

CAS RN

441019-91-6
Record name N-(3-Acetyl-4-(3-(ethylamino)-2-hydroxypropoxy)phenyl)butanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441019916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RAC N-DESISOPROPYL-N-ETHYL ACEBUTOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S5Y42O804
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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